molecular formula C17H18ClN5O2S B6528734 4-[(4-chlorophenyl)sulfanyl]-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]butanamide CAS No. 1019102-19-2

4-[(4-chlorophenyl)sulfanyl]-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]butanamide

Cat. No. B6528734
CAS RN: 1019102-19-2
M. Wt: 391.9 g/mol
InChI Key: GCXUELUKGGHADC-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a sulfanyl group, a pyrazole ring, and an oxadiazole ring. These functional groups suggest that this compound could have interesting chemical and biological properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the sulfanyl group might be involved in redox reactions, while the pyrazole and oxadiazole rings might participate in nucleophilic substitution reactions .

Scientific Research Applications

Crystallography and Polymorphism

The crystallization behavior of this compound has been a subject of study. Researchers have observed doubly enantiophobic behavior during its crystallization, resulting in the formation of two conglomerates with different crystal structures. Notably, these structures emerge in the absence of any racemic compounds. The main supramolecular motif involves hydrogen-bonded chains or helices related to an α-hydroxyamide chain synthon. Additional crosslinking of homochiral chains contributes to the stability and polymorphic diversity observed .

Glycolate Oxidase Inhibition

VU0631973-1 has shown promise as an inhibitor of human glycolate oxidase. In complex with the inhibitor, the enzyme’s active site residues interact with the heteroatoms of the compound. This interaction is significant because glycolate oxidase plays a role in metabolizing l-2-hydroxy acids. The crystal structure of this complex provides valuable insights for drug development and understanding enzyme catalysis .

Material Science

Materials scientists investigate the use of VU0631973-1 in designing functional materials. Its sulfur-containing moiety and oxadiazole ring could contribute to novel materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some compounds with similar structures have been studied for their antiviral activity .

properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5O2S/c1-11-10-14(22-23(11)2)16-20-21-17(25-16)19-15(24)4-3-9-26-13-7-5-12(18)6-8-13/h5-8,10H,3-4,9H2,1-2H3,(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXUELUKGGHADC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)CCCSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-chlorophenyl)thio)-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)butanamide

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